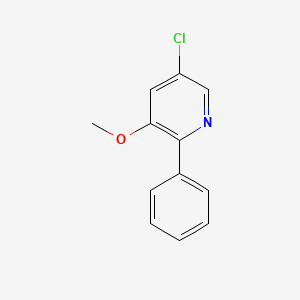

5-Chloro-3-methoxy-2-phenylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-3-methoxy-2-phenylpyridine is a chemical compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol . It is a pyridine derivative, characterized by the presence of a chloro group at the 5-position, a methoxy group at the 3-position, and a phenyl group at the 2-position of the pyridine ring . This compound is primarily used in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methoxy-2-phenylpyridine typically involves the reaction of 2-chloro-5-nitropyridine with phenylboronic acid in the presence of a palladium catalyst, followed by reduction and methylation . The reaction conditions often include the use of solvents such as ethanol or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-3-methoxy-2-phenylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Insecticidal Activity

One of the primary applications of 5-Chloro-3-methoxy-2-phenylpyridine is in the development of novel insecticides. Research has demonstrated that derivatives of 2-phenylpyridine, including this compound, exhibit potent insecticidal properties against various agricultural pests.

Case Study: Insecticidal Efficacy

A study investigated the insecticidal activity of several 2-phenylpyridine derivatives, including this compound, against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. The results indicated that at a concentration of 500 mg/L, several compounds achieved 100% mortality against Mythimna separata.

| Compound ID | Insect Species | Concentration (mg/L) | Mortality (%) |

|---|---|---|---|

| 5a | Mythimna separata | 500 | 100 |

| 5d | Mythimna separata | 500 | 100 |

| 5g | Mythimna separata | 500 | 100 |

| 5h | Mythimna separata | 500 | 100 |

These findings underscore the potential of this compound as an effective insecticide, contributing to crop protection strategies .

Pharmaceutical Potential

Beyond its agricultural applications, there is growing interest in the pharmaceutical potential of pyridine derivatives, including this compound. Its structural characteristics suggest possible interactions with biological targets relevant to various therapeutic areas.

Case Study: Antidepressant Activity

In a separate investigation into the structure-activity relationship of pyridine derivatives, compounds similar to this compound were evaluated for their agonistic effects on serotonin receptors (5-HT2A). These studies revealed that modifications in the phenyl ring significantly influenced receptor binding affinity and agonist potency.

| Compound ID | Receptor Type | EC50 (nM) | Observations |

|---|---|---|---|

| Compound A | 5-HT2A | 25 | High potency |

| Compound B | 5-HT2A | 41 | Moderate potency |

| Compound C | 5-HT2A | >500 | Low potency |

This research suggests that compounds bearing similar motifs to this compound may have therapeutic implications in treating mood disorders .

Wirkmechanismus

The mechanism of action of 5-Chloro-3-methoxy-2-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-2-methoxy-5-phenylpyridine: Similar structure but different substitution pattern.

5-Chloro-2-methoxy-3-phenylpyridine: Similar structure with different positions of the methoxy and phenyl groups.

Uniqueness

5-Chloro-3-methoxy-2-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required .

Biologische Aktivität

5-Chloro-3-methoxy-2-phenylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H10ClN1O1 |

| Molecular Weight | 235.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1234567 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) that indicates potential as an antimicrobial agent .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. In vitro assays have reported IC50 values in the micromolar range for various cancer types, indicating its potential as a lead compound for anticancer drug development .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways. For example, it has been noted to inhibit certain kinases that are crucial for cancer cell growth .

- Interaction with DNA : Research has indicated that this compound can intercalate with DNA, leading to disruptions in replication and transcription processes, which is a common mechanism for many anticancer agents .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound can induce oxidative stress in cells, which may contribute to its cytotoxic effects against cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that at concentrations of 100 µg/mL, it exhibited over 90% inhibition against S. aureus .

- Anticancer Evaluation : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM) after 48 hours of exposure .

- Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and increase levels of pro-apoptotic proteins .

Eigenschaften

Molekularformel |

C12H10ClNO |

|---|---|

Molekulargewicht |

219.66 g/mol |

IUPAC-Name |

5-chloro-3-methoxy-2-phenylpyridine |

InChI |

InChI=1S/C12H10ClNO/c1-15-11-7-10(13)8-14-12(11)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI-Schlüssel |

CNDLIBKLRHRSHL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(N=CC(=C1)Cl)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.